Dimethyl phthalate-3,4,5,6-d4

Catalog No.
S917068
CAS No.
93951-89-4
M.F
C10H10O4
M. Wt
198.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phthalate-3,4,5,6-d4

CAS Number

93951-89-4

Product Name

Dimethyl phthalate-3,4,5,6-d4

IUPAC Name

dimethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

Molecular Formula

C10H10O4

Molecular Weight

198.21 g/mol

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D

InChI Key

NIQCNGHVCWTJSM-LNFUJOGGSA-N

SMILES

COC(=O)C1=CC=CC=C1C(=O)OC

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)OC)[2H])[2H]

Dimethyl phthalate-3,4,5,6-d4 (DMP-d4) is a specifically isotopically labeled version of dimethyl phthalate (DMP). The key difference lies in the replacement of four hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring with deuterium (hydrogen with an extra neutron) atoms []. This specific isotopic labeling makes DMP-d4 a valuable tool in scientific research, particularly for applications involving:

  • DMP-d4 is a derivative of dimethyl phthalate (DMP) (. It belongs to the class of organic compounds known as diesters ().
  • DMP-d4 is isotopically enriched with deuterium atoms at specific positions (3, 4, 5, and 6) of the aromatic ring (. This isotopic labeling is crucial for scientific studies using nuclear magnetic resonance (NMR) spectroscopy ().

Molecular Structure Analysis

  • DMP-d4 shares the same core structure as DMP, which consists of an aromatic benzene ring linked to two ester groups (CH3COOCH3) at opposite ends (.
  • The key feature of DMP-d4 is the replacement of four hydrogen atoms with deuterium atoms in specific positions on the aromatic ring. This substitution alters the compound's NMR properties (, making it a valuable tool for NMR analysis.

Chemical Reactions Analysis

  • Due to its specific use in NMR spectroscopy, detailed studies on the reactivity of DMP-d4 are less common compared to unlabeled DMP.
  • However, general reactions of DMP can be referenced to understand its potential behavior. DMP can undergo hydrolysis (reaction with water) to form methanol and phthalic acid. It can also participate in transesterification reactions with other alcohols (.

Physical And Chemical Properties Analysis

  • Information on the specific properties of DMP-d4 is scarce due to its niche application. However, the properties are expected to be similar to those of unlabeled DMP with slight variations due to deuterium substitution.
  • DMP has a melting point of around 56 °C and a boiling point of approximately 282 °C (). It is slightly soluble in water but well-soluble in organic solvents like ethanol and acetone ().
  • DMP is generally considered to have low to moderate toxicity (). However, safety data specifically for DMP-d4 is limited.
  • It is advisable to handle DMP-d4 with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood when appropriate ().

XLogP3

1.6

Dates

Modify: 2023-08-16

Explore Compound Types